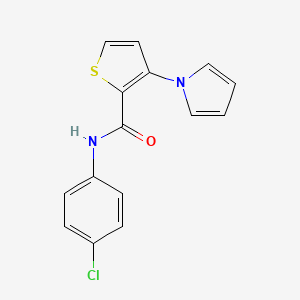
6-(Pyridin-4-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-4-yl)isoquinoline is a heterocyclic compound with a molecular weight of 206.25 . It has a solid physical form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of isoquinoline derivatives like this compound involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 206.25 . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .Aplicaciones Científicas De Investigación
Anticancer Applications
6-(Pyridin-4-yl)isoquinoline derivatives have been studied for their potential use in cancer treatment. For instance, cyclometalated iridium(III) complexes containing this compound have demonstrated effectiveness against various cancer cell lines, including those resistant to cisplatin. These complexes can specifically target mitochondria and induce apoptosis in cancer cells (Xiong et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
The moiety has also been used in the field of organic electronics. A study on the synthesis and characterization of homoleptic triply cyclometalated iridium(III) complex containing 6-(pyridin-2-yl)isoquinoline demonstrated its application in the development of phosphorescent organic light-emitting diodes (PHOLEDs). These PHOLEDs showed excellent performance, indicating the compound's potential in advanced electronic applications (Ha et al., 2021).
Synthesis of Heterocyclic Compounds
This compound derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis and structure of diamino derivatives of pyrano-[3,4-c]pyridines and tetrahydroisoquinolines were explored, which involved the Smiles rearrangement of respective oxyacetamides (Paronikyan et al., 2018).
Photoreaction Studies
The compound has been studied for its photoreaction properties. Research on the photochemical substitution of 6-membered ring monoazaaromatic compounds, including this compound, in different mediums highlighted the compound's behavior under irradiation, which is useful in understanding its chemical properties and potential applications in photochemical processes (Castellano et al., 1975).
Water Oxidation Applications
A study on mononuclear ruthenium complexes with a ligand containing 6-(pyridin-2-yl)isoquinoline (DIQ-Bpy) investigated its application in the oxidation of water. The research provided insights into the redox potential and activity of these complexes in water oxidation processes, which are significant for environmental and industrial applications (Vennampalli et al., 2014).
Safety and Hazards
Direcciones Futuras
While the future directions for 6-(Pyridin-4-yl)isoquinoline are not explicitly mentioned in the search results, quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Propiedades
IUPAC Name |
6-pyridin-4-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMUJVWZPGYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

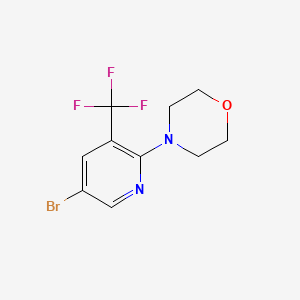
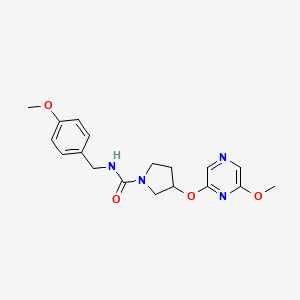
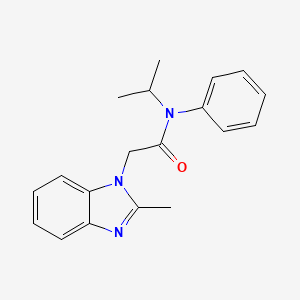
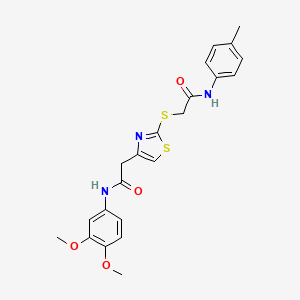


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2990232.png)
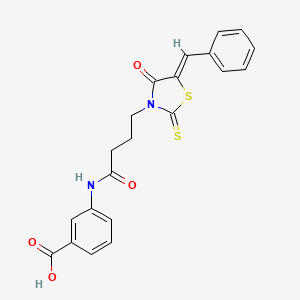
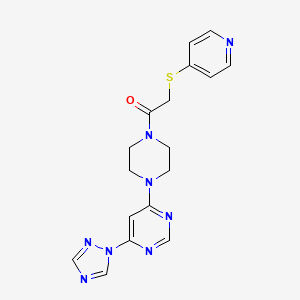
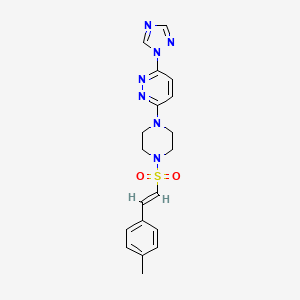
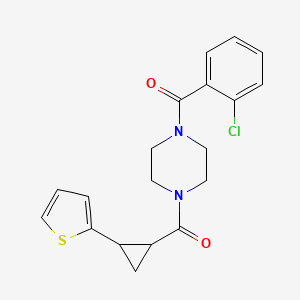
![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)
